molecular formula C8H13BrO3 B8295380 Ethyl alpha-bromoisobutyrylacetate

Ethyl alpha-bromoisobutyrylacetate

Cat. No.: B8295380
M. Wt: 237.09 g/mol
InChI Key: UZXCXIYZTAAOSF-UHFFFAOYSA-N
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Description

Ethyl alpha-bromoisobutyrylacetate (CAS 600-00-0), also known as ethyl 2-bromo-2-methylpropanoate, is a brominated ester with the molecular formula C₆H₁₁BrO₂ and a molar mass of 195.05 g/mol. Its density is 1.329 g/mL at 25°C, and its structure features a bromine atom and two methyl groups on the alpha carbon of the propanoate backbone. This steric hindrance significantly influences its reactivity and applications, particularly in polymer chemistry as a radical initiator .

Properties

Molecular Formula

C8H13BrO3

Molecular Weight

237.09 g/mol

IUPAC Name

ethyl 4-bromo-4-methyl-3-oxopentanoate

InChI

InChI=1S/C8H13BrO3/c1-4-12-7(11)5-6(10)8(2,3)9/h4-5H2,1-3H3

InChI Key

UZXCXIYZTAAOSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C(C)(C)Br

Origin of Product

United States

Comparison with Similar Compounds

Ethyl Bromoacetate

Structural Differences : Ethyl bromoacetate (C₄H₇BrO₂) lacks the methyl substituents on the alpha carbon, resulting in a simpler, less hindered structure.
Reactivity : The absence of steric hindrance in ethyl bromoacetate facilitates nucleophilic substitution (e.g., SN2 reactions), whereas the branched structure of ethyl alpha-bromoisobutyrylacetate favors radical-mediated processes like atom transfer radical polymerization (ATRP) .
Applications : Ethyl bromoacetate is often used in pharmaceutical intermediates or agrochemical synthesis, while this compound is preferred for controlled polymer growth due to its stability and initiation efficiency .

Ethyl 2-Bromoisovalerate

Structural Differences: Ethyl 2-bromoisovalerate (C₇H₁₃BrO₂) has a longer carbon chain with a 3-methylbutanoate backbone, introducing additional branching and a higher molar mass (225.08 g/mol). Physical Properties: The extended alkyl chain increases hydrophobicity, likely reducing solubility in polar solvents compared to this compound. Applications: While both compounds serve as alkylating agents, ethyl 2-bromoisovalerate’s bulkier structure may limit its utility in polymerization but enhance selectivity in organic synthesis .

Data Table: Key Properties of this compound and Analogues

Compound CAS Molecular Formula Molar Mass (g/mol) Density (g/mL) Key Applications
This compound 600-00-0 C₆H₁₁BrO₂ 195.05 1.329 Polymerization initiators
Ethyl bromoacetate N/A* C₄H₇BrO₂ ~167.00 N/A* Pharmaceuticals
Ethyl 2-bromoisovalerate N/A* C₇H₁₃BrO₂ ~225.08 N/A* Specialty synthesis

Research Findings and Implications

  • Polymer Chemistry : this compound’s steric bulk enables precise control in ATRP, producing polymers with low dispersity and tailored molecular weights .
  • Safety Considerations : Brominated esters like ethyl bromoacetate require stringent handling due to toxicity risks, whereas the hindered structure of this compound may reduce acute reactivity hazards .
  • Synthetic Versatility : Structural variations among brominated esters highlight trade-offs between reactivity and selectivity, guiding their use in targeted applications .

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